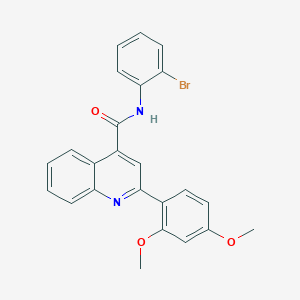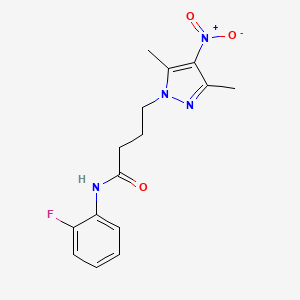
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as BQR, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has attracted significant attention from researchers due to its potential as a therapeutic agent for various diseases.
作用机制
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In Alzheimer's disease research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of beta-secretase, which is involved in the production of beta-amyloid plaques. In inflammation research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), which is involved in the production of cytokines.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide's biochemical and physiological effects are diverse and depend on the disease being studied. In cancer research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of topoisomerase II. In Alzheimer's disease research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In inflammation research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to reduce inflammation by inhibiting the production of cytokines.
实验室实验的优点和局限性
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. It has been extensively studied for its potential as a therapeutic agent, making it a well-established research tool. However, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide's effects may vary depending on the disease being studied, making it challenging to generalize its effects.
未来方向
There are several future directions for N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide research. One direction is to further investigate its mechanism of action to better understand how it exerts its effects. Another direction is to study its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, researchers could explore the use of N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide in combination with other therapeutic agents to enhance its effects. Finally, researchers could investigate the use of N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide as a diagnostic tool for various diseases.
合成方法
The synthesis of N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide involves the reaction between 2-bromobenzoyl chloride and 2,4-dimethoxyaniline in the presence of triethylamine. The resulting intermediate is then reacted with 2-aminoquinoline to form N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide. The purity of the synthesized compound is usually confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to reduce the accumulation of beta-amyloid plaques, which are associated with the disease's progression. In inflammation research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to reduce inflammation by inhibiting the production of cytokines.
属性
IUPAC Name |
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O3/c1-29-15-11-12-17(23(13-15)30-2)22-14-18(16-7-3-5-9-20(16)26-22)24(28)27-21-10-6-4-8-19(21)25/h3-14H,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDVUOWAAKCQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-fluoro-4-methoxybenzyl)-4-isopropyl-2-piperazinyl]ethanol](/img/structure/B6114735.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6114750.png)
![1-[4-(3-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6114763.png)
![4-[(3-ethoxy-4-hydroxy-5-iodobenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B6114771.png)
![(1-{5-[(4-methoxy-3-methylbenzyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6114775.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide](/img/structure/B6114778.png)
![N'-(2,5-dimethoxyphenyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6114780.png)
![2-[4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]-1,3-benzoxazole](/img/structure/B6114798.png)

![1-(cyclobutylmethyl)-3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6114820.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[(imidazo[1,2-a]pyridin-3-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6114825.png)

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6114829.png)
![1-[6-chloro-2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6114833.png)